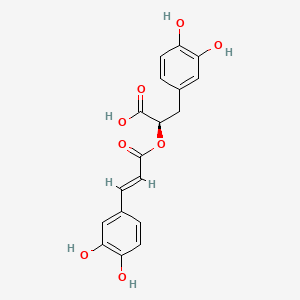
Rosmarinic acid
概要
説明
Rosmarinic acid is a naturally occurring polyphenolic compound found in various plants, particularly those belonging to the Lamiaceae family, such as rosemary, sage, and mint. It was first isolated from rosemary (Salvia rosmarinus) in 1958 by Italian chemists Scarpatti and Oriente . This compound is known for its antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable compound in both traditional and modern medicine .
作用機序
ロズマリン酸は、複数のメカニズムを通じてその効果を発揮します。
抗酸化活性: フリーラジカルを捕捉し、抗酸化酵素の活性を高めます。
抗炎症活性: シクロオキシゲナーゼやリポキシゲナーゼなどの炎症性サイトカインや酵素の産生を阻害します。
抗菌活性: 微生物の細胞膜を破壊し、細菌や真菌の増殖を阻害します。
6. 類似の化合物との比較
ロズマリン酸は、しばしば以下のような他のポリフェノール化合物と比較されます。
カフェ酸: 両方の化合物は類似の抗酸化特性を共有していますが、ロズマリン酸はより複雑な構造を持っており、追加の生物活性をもたらします。
クロロゲン酸: 抗酸化活性は似ていますが、ロズマリン酸はより優れた抗炎症および抗菌特性を持っています。
類似の化合物:
- カフェ酸
- クロロゲン酸
- フェルラ酸
- 没食子酸
- エラグ酸
ロズマリン酸は、抗酸化、抗炎症、抗菌活性のユニークな組み合わせを備えているため、さまざまな科学および産業用途において汎用性の高い化合物となっています。
生化学分析
Biochemical Properties
Rosmarinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of this compound uses 4-coumaroyl-CoA from the general phenylpropanoid pathway as a hydroxycinnamoyl donor . The hydroxycinnamoyl acceptor substrate comes from the shikimate pathway: shikimic acid, quinic acid, and 3,4-dihydroxyphenyllactic acid derived from L-tyrosine .
Cellular Effects
This compound has a wide range of effects on various types of cells and cellular processes. It displays general anti-oxidant and anti-inflammatory effects . It may protect against various forms of cancers . It also demonstrated the ability to maintain cell viability, and with no cytotoxic effects on the treated stem cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has remarkable biological effects, including antiviral, antibacterial, anticancer, antioxidant, anti-aging, antidiabetic, cardioprotective, hepatoprotective, nephroprotective, antidepressant, antiallergic, and anti-inflammatory activities .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has significant antinociceptive, neuroprotective, and neuroregenerative effects . It also induced an increase in cell viability and a reduction in cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. An animal model of collagen-induced arthritis has shown this compound to reduce inflammation by several mechanisms . RA administration (10 mg/kg daily) reversed depressive-like behaviors in rats exposed to a chronic unpredictable stress paradigm and restored pERK1/2 protein expression and hippocampal brain-derived neurotrophic factor (BDNF) .
Metabolic Pathways
This compound is involved in various metabolic pathways. The biosynthesis of this compound uses 4-coumaroyl-CoA from the general phenylpropanoid pathway as a hydroxycinnamoyl donor . The hydroxycinnamoyl acceptor substrate comes from the shikimate pathway: shikimic acid, quinic acid, and 3,4-dihydroxyphenyllactic acid derived from L-tyrosine .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It showed organic anion transporter (OAT)1-mediated active transport with a K m of 26.5 μM and a V max of 69.0 pmol/min in HEK293 cells overexpressing OAT1 .
Subcellular Localization
It is known that this compound can be applied topically, pulmonary, intranasally, and via intravenous infusion
準備方法
合成経路と反応条件: ロズマリン酸は、カフェ酸と3,4-ジヒドロキシフェニル乳酸とのエステル化反応によって合成できます。 反応は通常、硫酸などの触媒を用いて、還流条件下で行われます 。合成経路を以下にまとめます。
- カフェ酸と3,4-ジヒドロキシフェニル乳酸のエステル化。
- 得られたロズマリン酸の再結晶による精製。
工業生産方法: ロズマリン酸の工業生産は、しばしば植物源からの抽出を伴います。抽出プロセスには以下が含まれます。
- 植物材料の収穫と乾燥。
- 乾燥した材料を細かい粉末に粉砕する。
- エタノールやアセトンなどの溶媒を使用してロズマリン酸を抽出する。
- ろ過と蒸発による抽出物の精製 .
化学反応の分析
反応の種類: ロズマリン酸は、以下を含むさまざまな化学反応を起こします。
酸化: ロズマリン酸は酸化されてキノン類やその他の酸化生成物を生成することができます。
還元: ロズマリン酸の還元は、ジヒドロ誘導体の生成につながる可能性があります。
置換: ロズマリン酸は、特にフェノール性ヒドロキシル基で置換反応を受ける可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 無水酢酸や塩化アセチルなどの試薬がアセチル化反応に使用されます。
主な生成物:
酸化: キノン類およびその他の酸化誘導体。
還元: ロズマリン酸のジヒドロ誘導体。
置換: ロズマリン酸のアセチル化誘導体.
4. 科学研究における用途
ロズマリン酸は、以下を含むさまざまな科学研究で広く用いられています。
化学: さまざまな化学製剤における天然抗酸化剤として使用されます。
生物学: 植物の防御機構における役割とその天然防腐剤としての可能性について研究されています。
科学的研究の応用
Rosmarinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a natural antioxidant in various chemical formulations.
Biology: Studied for its role in plant defense mechanisms and its potential as a natural preservative.
Medicine: Investigated for its therapeutic potential in treating inflammatory disorders, cancer, diabetes, neurodegenerative diseases, and liver diseases
類似化合物との比較
- Caffeic acid
- Chlorogenic acid
- Ferulic acid
- Gallic acid
- Ellagic acid
Rosmarinic acid stands out due to its unique combination of antioxidant, anti-inflammatory, and antimicrobial activities, making it a versatile compound in various scientific and industrial applications.
特性
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUMFZQKYFQNTF-WUTVXBCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896987 | |
| Record name | Rosmarinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rosmarinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003572 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ethanol, DMSO or dimethyl formamide to approximately 25 mg/mL | |
| Record name | ROSMARINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.547 g/cu cm | |
| Record name | ROSMARINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... To determine the effects of rosmarinic acid on melanogenesis and elucidate the molecular events of melanogenesis induced by rosmarinic acid, several experiments were performed in B16 melanoma cells. In this study, ... the melanin content and tyrosinase expression were increased by rosmarinic acid in a concentration-dependent manner. In addition, after the melanin content was increased by rosmarinic acid, it was reduced by H-89 and KT 5720, protein kinase A (PKA) inhibitors, but not by SB203580, a p38mapk inhibitor, or Ro-32-0432, a PKC inhibitor, which suggests the involvement of PKA in rosmarinic acid-induced melanogenesis. Consistent with this, rosmarinic acid induced the phosphorylation of CRE-binding protein (CREB), but had no effect on the phosphorylation of p38mapk or the inhibition of Akt phosphorylation. Additionally, rosmarinic acid induced the activation of cAMP response element (CRE) without having any effect on cAMP production, which suggests that rosmarinic acid-induced melanogenesis is mediated by PKA, which occurs downstream of cAMP production. This result was further confirmed by the fact that rosmarinic acid-induced phosphorylation of CREB was inhibited by H-89, but not by PD98059, a MEK1 inhibitor, or by LY294002, a phosphatidylinositol-3-kinase (PI3K) inhibitor. Rosmarinic acid-induced expression of tyrosinase protein was attenuated by H-89. Based on these results, ... rosmarinic acid induces melanogenesis through PKA activation signaling., Rosmarinic acid (RA) ... inhibits several complement-dependent inflammatory processes and may have potential as a therapeutic agent for the control of complement activation in disease. Rosmarinic acid has been reported to have effects on both the classical pathway C3-convertase and on the cobra venom factor-induced, alternative pathway convertase. In order to define the mechanism of inhibition, the effect of RA on classical and alternative pathway lysis, C1q binding, the classical pathway convertase, the alternative pathway convertase, membrane attack pathway lysis and the generation of fragments of C3 and C5 during activation, was tested in vitro. The results showed that RA inhibited lysis by the classical pathway more than by the alternative pathway. This effect was dose-dependent with maximum inhibition of classical pathway lysis observed at 2.6 mmoles of RA. There was little effect on C1q binding or on the classical and alternative pathway convertases. However, there was highly significant inhibition of lysis of pre-formed EA43b cells by dilutions of human or rabbit serum in the presence of RA (1 mM); this was accompanied by inhibition of C5a generation. /It was concluded/ that the inhibitory effect of RA involves the C5 convertase. Such inhibition could be advantageous to the host in disorders where the terminal attack sequence plays a role in pathogenesis., ...Rosmarinic acid (RA), a naturally occurring polyphenol flavonoid, has been reported to inhibit TNF-alpha-induced NF-kappaB activation in human dermal fibroblasts. However, the precise mechanisms of RA have not been well elucidated in TNF-alpha-mediated anti-cancer therapy. In this study, /the authors/ found that RA treatment significantly sensitizes TNF-alpha-induced apoptosis in human leukemia U937 cells through the suppression of nuclear transcription factor-kappaB (NF-kappaB) and reactive oxygen species (ROS). Activation of caspases in response to TNF-alpha was markedly increased by RA treatment. However, pretreatment with the caspase-3 inhibitor, z-DEVD-fmk, was capable of significantly restoring cell viability in response to combined treatment. RA also suppressed NF-kappaB activation through inhibition of phosphorylation and degradation of IkappaBalpha, and nuclear translocation of p50 and p65. This inhibition was correlated with suppression of NF-kappaB-dependent anti-apoptotic proteins (IAP-1, IAP-2, and XIAP). RA treatment also normalized TNF-alpha-induced ROS generation. Additionally, ectopic Bcl-2 expressing U937 reversed combined treatment-induced cell death, cytochrome c release into cytosol, and collapse of mitochondrial potential. These results demonstrated that RA inhibits TNF-alpha-induced ROS generation and NF-kappaB activation, and enhances TNF-alpha-induced apoptosis., Rosmarinic acid (RosA) is a hydroxylated compound frequently found in herbal plants and is mostly responsible for anti-inflammatory and antioxidative activity. Previously... RosA inhibited T-cell antigen receptor (TCR)- induced interleukin 2 (IL-2) expression and subsequent T-cell proliferation in vitro. /This study/ investigated /the/ inhibitory mechanism of RosA on TCR signaling, which ultimately activates IL-2 promoter by activating transcription factors, such as nuclear factor of activated T cells (NF-AT) and activating protein-1 (AP-1). Interestingly, RosA inhibited NF-AT activation but not AP-1, suggesting that RosA inhibits Ca+2-dependent signaling pathways only. Signaling events upstream of NF-AT activation, such as the generation of inositol 1,4,5-triphosphate and Ca+2 mobilization, and tyrosine phosphorylation of phospholipase C-gamma 1 (PLC-gamma 1) were strongly inhibited by RosA. Tyrosine phosphorylation of PLC-gamma 1 is largely dependent on 3 kinds of protein tyrosine kinases (PTKs), ie, Lck, ZAP-70, and Itk. /Investigators/ found that RosA efficiently inhibited TCR-induced tyrosine phosphorylation and subsequent activation of Itk but did not inhibit Lck or ZAP-70. ZAP-70-dependent signaling pathways such as the tyrosine phosphorylation of LAT and SLP-76 and serine/threonine phosphorylation of mitogen-activated protein kinases (MAPKs) were intact in the presence of RosA, confirming that RosA suppresses TCR signaling in a ZAP-70-independent manner. .../It is concluded/ that RosA inhibits TCR signaling leading to Ca+2 mobilization and NF-AT activation by blocking membrane-proximal events, specifically, the tyrosine phosphorylation of inducible T cells kinase (Itk) and PLC-gamma 1. | |
| Record name | ROSMARINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline solid | |
CAS No. |
20283-92-5, 537-15-5 | |
| Record name | Rosmarinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20283-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rosmarinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosmarinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020283925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosmarinic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16865 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rosmarinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanoic acid, α-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxy-, (αR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROSMARINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQE6XG29YI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ROSMARINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Rosmarinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003572 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171-175 °C | |
| Record name | ROSMARINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Rosmarinic acid exhibits its effects through various mechanisms. For example, it inhibits glutamate release from rat cerebrocortical synaptosomes by activating GABAA receptors. [] This activation leads to decreased calcium influx and subsequent inhibition of the calcium/calmodulin-dependent kinase II (CaMKII)/synapsin I pathway, ultimately reducing glutamate release. [] Additionally, this compound suppresses the proliferation of human aortic smooth muscle cells (HASMC) by inducing the expression of apoptotic proteins like cleaved poly ADP-ribose polymerase (PARP) and caspase-3. [] It also influences cell cycle progression by decreasing G1/S cycle regulation proteins and increasing p21, p27, and p53 expression. []
ANone: The provided research primarily explores this compound's biological effects. Information regarding its material compatibility and stability under various conditions is limited within these papers.
ANone: The research papers focus on this compound's role as a bioactive compound rather than a catalyst. Therefore, information about its catalytic properties, reaction mechanisms, and selectivity is not included.
A: Yes, docking studies have shown that this compound forms a hydrogen bond with amino acid residues of the GABAA receptor, supporting its inhibitory effect on glutamate release. [] Additionally, molecular docking and molecular dynamics simulations were performed to investigate this compound's interaction with Cereblon (PDB ID: 8AOQ) and human CD22 (PDB ID: 5VKM) receptors. [] These computational studies provided insights into the potential mechanism of this compound's immunomodulatory activity by inhibiting these receptors. []
A: Although specific SAR studies are not detailed in the provided papers, research on this compound derivatives provides some insight. For instance, the synthesis of quaternary phosphonium salts of this compound aimed to enhance its cellular penetration. These derivatives demonstrated significantly stronger inhibitory effects on the growth of HCT116 cells compared to this compound itself. [] This finding suggests that structural modifications can influence the compound's potency.
A: While the provided research highlights various extraction and purification methods for this compound, [, , , ] detailed information on its stability in different formulations or strategies to enhance its stability, solubility, or bioavailability is limited within these particular studies.
ANone: The research focuses on the scientific aspects of this compound. Information regarding specific SHE regulations is not covered in these papers.
ANone: Numerous studies demonstrate the efficacy of this compound in both in vitro and in vivo settings:
- Anti-atherosclerosis activity: Suppressed the proliferation and migration of HASMC, suggesting potential as an anti-atherosclerosis agent. []
- Antitumor activity: Exhibited stronger inhibitory effects on the growth of HCT116 cells when derivatized into quaternary phosphonium salts. []
- Antimicrobial activity: Showed significantly higher antimicrobial activity against various pathogens when derivatized into quaternary phosphonium salts. []
- Antiprotozoal activity: Demonstrated increased activity against Acanthamoeba quina and A. lugdunensis when derivatized into quaternary phosphonium salts. []
- Neuroprotective effects: Protected PC12 cells from amyloid-β peptide-induced neurotoxicity by reducing reactive oxygen species formation, lipid peroxidation, DNA fragmentation, caspase-3 activation, and tau protein hyperphosphorylation. []
- HCl-induced cystitis in rats: Ameliorated cystitis by reducing micturition interval shortening, suppressing prostaglandin E2 release, and decreasing epithelial thickening and inflammatory molecule levels in the bladder. []
- Methamphetamine-induced neuronal damage in zebrafish: Exhibited therapeutic effects on oxidative stress by modulating Casp3a gene expression and improving diving patterns. []
- Breast cancer mice model: Suppressed tumor growth, increased apoptotic markers (P53 and caspase-3), and suppressed the Bcl2/Bax ratio, indicating chemo-preventive and therapeutic potential. []
- Mesangioproliferative glomerulonephritis in rats: Suppressed mesangial cell proliferation and glomerular matrix expansion, potentially through fibrinolytic and anti-oxidative activity. []
- Wound healing of nasal mucosa in rats: Enhanced the healing of experimentally induced nasal mucosal injury, possibly due to its anti-inflammatory effects. []
- While the provided papers do not directly reference specific clinical trials, they mention clinical reports suggesting the effectiveness of sage (Salvia officinalis), a rich source of this compound, in patients with mild to moderate Alzheimer’s disease. [] This highlights the need for further clinical research to confirm these findings.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


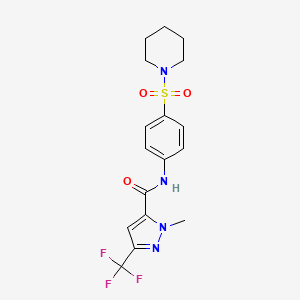
![4-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-2-methylbenzofuro[3,2-d]pyrimidine](/img/structure/B1663240.png)
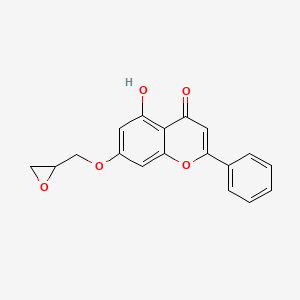
![1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-](/img/structure/B1663247.png)
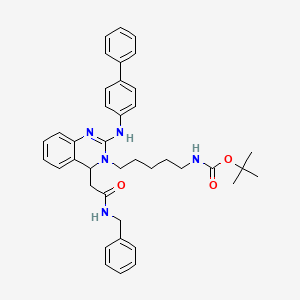
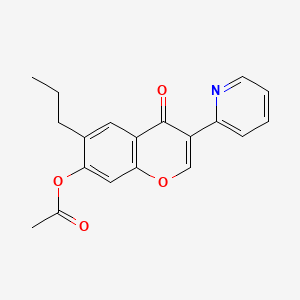
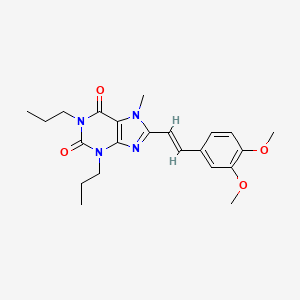
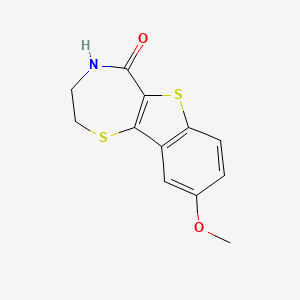
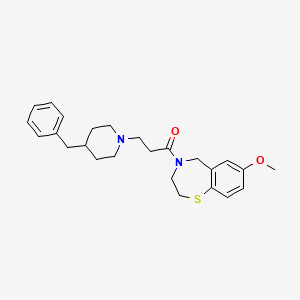
![3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B1663255.png)
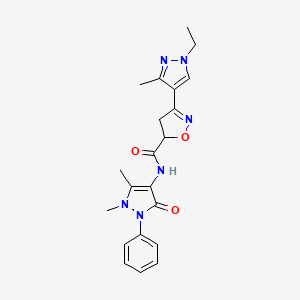
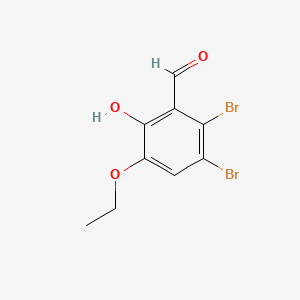
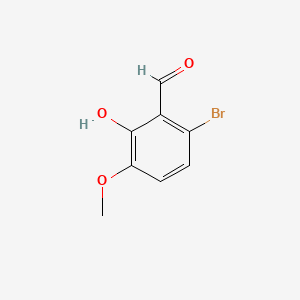
![[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1663260.png)
